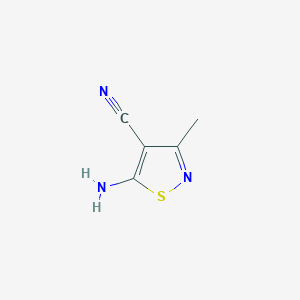








|
REACTION_CXSMILES
|
[NH2:1]/[C:2](/[CH3:9])=[C:3](/[C:7]#[N:8])\[C:4]([NH2:6])=[S:5].CO.OO>C(Cl)(Cl)Cl>[NH2:6][C:4]1[S:5][N:1]=[C:2]([CH3:9])[C:3]=1[C:7]#[N:8]
|


|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
N\C(=C(/C(=S)N)\C#N)\C
|
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A 3 liter multi-neck flask was equipped
|
|
Type
|
CUSTOM
|
|
Details
|
A dark, almost homogeneous solution resulted
|
|
Type
|
ADDITION
|
|
Details
|
On completion of the addition the reaction mixture
|
|
Type
|
TEMPERATURE
|
|
Details
|
was slowly heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux over a period of 30 mins
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
refluxing
|
|
Type
|
ADDITION
|
|
Details
|
The hot solution was treated with activated carbon
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through kieselguhr
|
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrates were then concentrated by evaporation to a volume of about 300 ml
|
|
Type
|
ADDITION
|
|
Details
|
The concentrated slurry was poured into ice-water (1400-1500 g)
|
|
Type
|
WASH
|
|
Details
|
the resultant product filtered-off, washed with water (2×150 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
as dry as possible on the
|
|
Type
|
FILTRATION
|
|
Details
|
filter
|
|
Type
|
CUSTOM
|
|
Details
|
finally dried in a vacuum oven at 55° C.
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC1=C(C(=NS1)C)C#N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |